molecular formula C32H27N3O5S B5485428 3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No.: B5485428
M. Wt: 565.6 g/mol
InChI Key: QHSQDUNBWYYYEZ-OCXSIFIOSA-N
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Description

3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C32H27N3O5S and its molecular weight is 565.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 565.16714214 g/mol and the complexity rating of the compound is 932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy Application in Cancer Treatment : The research by Pişkin et al. (2020) on a closely related zinc phthalocyanine compound with remarkable photodynamic therapy properties suggests potential applications of 3-Benzyl-2-(Benzylimino)-5-{3-Methoxy-4-[(4-Nitrobenzyl)Oxy]Benzylidene}-1,3-Thiazolidin-4-One in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial and Anticancer Potentials : Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, including compounds similar to this compound, which exhibited significant in vitro antimicrobial and anticancer properties. This highlights the compound's potential in developing treatments for microbial infections and certain types of cancer (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

  • Anticancer Activity in Cancer Cell Lines : Wu et al. (2006) investigated the anticancer activity of thiazolidinone analogs, similar to the compound , in various cancer cell lines. Their research suggests that these compounds, including this compound, may be effective in inducing apoptosis in cancer cells while being selective and not affecting normal cells (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

  • Antimicrobial Activity Against Various Microorganisms : Research by Vicini et al. (2008) on 2-heteroarylimino-5-benzylidene-4-thiazolidinones indicates that compounds like this compound possess significant antimicrobial properties against a range of gram-positive and gram-negative bacteria, yeasts, and molds. This demonstrates its potential as a broad-spectrum antimicrobial agent (Vicini, Geronikaki, Incerti, Zani, Dearden, & Hewitt, 2008).

Properties

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O5S/c1-39-29-18-26(14-17-28(29)40-22-25-12-15-27(16-13-25)35(37)38)19-30-31(36)34(21-24-10-6-3-7-11-24)32(41-30)33-20-23-8-4-2-5-9-23/h2-19H,20-22H2,1H3/b30-19-,33-32?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSQDUNBWYYYEZ-OCXSIFIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

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